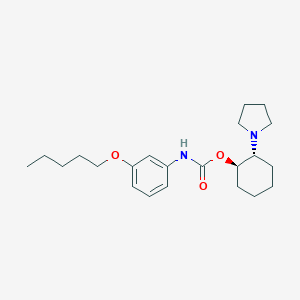
5-Brom-4-chlor-3-indolyl-α-D-glucopyranosid
Übersicht
Beschreibung
Tianeptine sodium is a tricyclic compound primarily used as an antidepressant. It was discovered and patented by the French Society of Medical Research in the 1960s. Tianeptine sodium is known for its unique pharmacological properties, which distinguish it from other tricyclic antidepressants. It is used to treat major depressive disorder, anxiety, asthma, and irritable bowel syndrome .
Wissenschaftliche Forschungsanwendungen
Tianeptine-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien zu trizyklischen Antidepressiva verwendet.
Biologie: Untersucht für seine Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Glutamat.
Medizin: Wird hauptsächlich zur Behandlung von Major Depression und Angstzuständen eingesetzt. .
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten eingesetzt, einschließlich Retardtabletten.
5. Wirkmechanismus
Tianeptine-Natrium entfaltet seine Wirkungen durch mehrere Mechanismen:
Serotonin-Wiederaufnahme-Verstärkung: Im Gegensatz zu typischen Antidepressiva verstärkt Tianeptine die Wiederaufnahme von Serotonin, was zu erhöhten Serotoninspiegeln im Gehirn führt.
Opioid-Rezeptor-Agonismus: Wirkt als atypischer Agonist des μ-Opioid-Rezeptors und trägt zu seinen Antidepressiva- und Anxiolytika-Effekten bei
Glutamat-Modulation: Moduliert Glutamat-Rezeptoren, die ebenfalls eine Rolle bei seinen therapeutischen Wirkungen spielen können.
Ähnliche Verbindungen:
- Amitriptylin
- Imipramin
- Fluoxetin
Vergleich: Tianeptine-Natrium ist unter den trizyklischen Antidepressiva einzigartig aufgrund seines dualen Wirkmechanismus, der die Verstärkung der Serotonin-Wiederaufnahme und den Opioid-Rezeptor-Agonismus umfasst. Diese duale Wirkung unterscheidet es von anderen Verbindungen wie Amitriptylin und Imipramin, die hauptsächlich die Wiederaufnahme von Serotonin und Noradrenalin hemmen. Fluoxetin, ein selektiver Serotonin-Wiederaufnahmehemmer, unterscheidet sich von Tianeptine durch das Fehlen von Opioid-Rezeptor-Aktivität .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the process of metabolism of complex carbohydrates.
Mode of Action
X-Gluc acts as a substrate for the GUS enzyme . The enzyme de-esterifies X-Gluc into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of X-Gluc on the GUS enzyme affects the glucuronidation pathway . This pathway is part of the larger set of metabolic pathways involved in the breakdown and removal of various substances within the body. The de-esterification of X-Gluc by GUS leads to the production of an indoxyl derivative , which then forms a blue compound, indigotin, upon oxidative polymerization .
Result of Action
The result of X-Gluc’s action is the generation of a blue compound, indigotin . This is due to the oxidative polymerization of the indoxyl derivative formed when GUS acts on X-Gluc . The blue coloration provides a visual indication of the presence and activity of the GUS enzyme, making X-Gluc useful in various applications, such as screening transgenic plants based on GUS activity .
Biochemische Analyse
Biochemical Properties
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside plays a crucial role in biochemical reactions. It is a substrate for the β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . This derivative, upon oxidative polymerization, results in the generation of blue indigotin dye .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside on cells are primarily related to its role as a substrate for the GUS enzyme . The blue color produced by the reaction is used to screen transgenic plants based on GUS activity .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside involves its interaction with the GUS enzyme . The GUS enzyme cleaves the glycosidic bond in the compound, yielding an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce the blue dye indigotin .
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside in laboratory settings are related to its stability and degradation over time
Metabolic Pathways
The metabolic pathways involving 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside are primarily associated with its role as a substrate for the GUS enzyme . The GUS enzyme is involved in the hydrolysis of glucuronides, a key step in the metabolism of various compounds .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside is likely to be influenced by the localization of the GUS enzyme . More detailed studies are needed to confirm this and to understand the effects of subcellular localization on the activity and function of 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of an intermediate, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is heated to reflux, cooled, filtered, and dried .
Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain tianeptine sodium as a white powder .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tianeptine-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Beinhaltet die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid ein.
Substitution: Verwendet Reagenzien wie Halogene für Chlor-Substitutionsreaktionen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tianeptine, wie z. B. solche mit modifizierten aromatischen Ringen oder veränderten Seitenketten .
Vergleich Mit ähnlichen Verbindungen
- Amitriptyline
- Imipramine
- Fluoxetine
Comparison: Tianeptine sodium is unique among tricyclic antidepressants due to its dual mechanism of action involving serotonin reuptake enhancement and opioid receptor agonism. This dual action distinguishes it from other compounds like amitriptyline and imipramine, which primarily inhibit serotonin and norepinephrine reuptake. Fluoxetine, a selective serotonin reuptake inhibitor, differs from tianeptine in its lack of opioid receptor activity .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-HRNXZZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370036 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108789-36-2 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



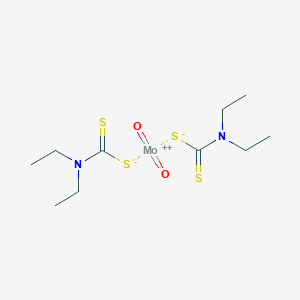


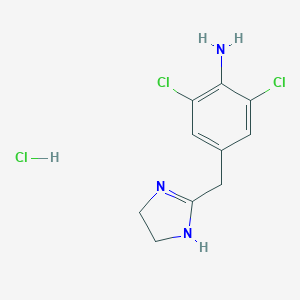
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate;[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate](/img/structure/B9587.png)
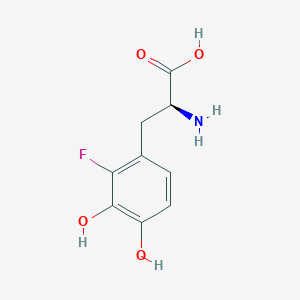
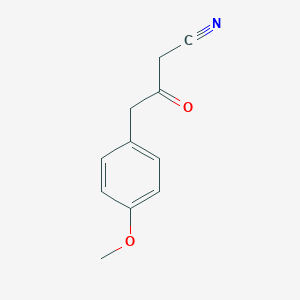
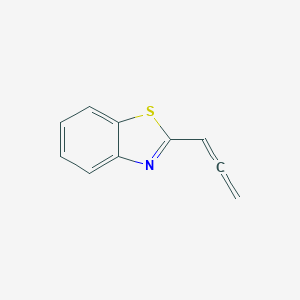
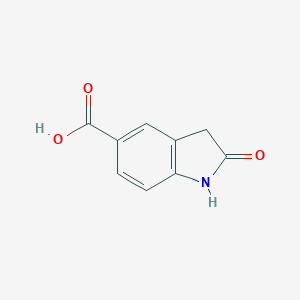

![Pentanol-N,[1-14c]](/img/structure/B9599.png)

